1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-8-17-16(21)19-13-6-3-5-12(10-13)14-11-18-15-7-4-9-20(14)15/h2-3,5-6,10-11H,1,4,7-9H2,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMKRNPEEGMXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves multiple steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as imidazole derivatives and pyrrole derivatives.
Introduction of the Phenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl group to the pyrrolo[1,2-a]imidazole core.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea and related compounds:
Key Observations:
Core Structure Variations: The target compound shares the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with compounds 171a and 4, but differs in substituents. For example, compound 4 has a benzyl group and a quaternary ammonium salt, enhancing its polarity and ionic character, which correlates with its antibacterial activity .
Functional Group Impact :
- The allylurea group distinguishes the target compound from urea derivatives like 9a (ethylurea with pyrazole core). Pyrazole-based ureas (e.g., 9a) are often associated with antimicrobial activity due to their heterocyclic aromaticity and hydrogen-bonding capacity .
- The 3-phenyl substitution on the pyrroloimidazole core is shared with compound 4, but the absence of a quaternary ammonium group in the target compound may reduce its ionic interactions with biological targets compared to 4’s chloride salt .
Biological Activity Trends: Pyrroloimidazole derivatives exhibit diverse activities. For instance, compound 171a serves as a chiral catalyst in enantioselective reactions , while the methylthiophenyl-pyridyl analogue acts as a COX inhibitor via radical scavenging .
Synthetic Flexibility :
- The allyl group’s introduction (vs. benzyl or ethyl) may offer synthetic advantages, such as milder reaction conditions or compatibility with click chemistry for further functionalization .
Biological Activity
1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS Number: 1421504-96-2) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a urea moiety linked to a pyrrolo-imidazole derivative, which is significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
The molecular formula of this compound is CHNO, with a molecular weight of 282.34 g/mol. Its structure includes a fused pyrrole and imidazole ring system, which contributes to its biological activity.
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly its anticancer properties. The following sections detail the findings from recent studies.
Antiproliferative Activity
A significant focus has been on the compound's antiproliferative effects against cancer cell lines. In vitro studies have demonstrated that derivatives similar to this compound exhibit notable inhibitory activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer).
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | HCT-116 | TBD |
| Sorafenib (control) | A549 | 2.12 ± 0.18 |
| Sorafenib (control) | HCT-116 | 2.25 ± 0.71 |
Note: Specific IC values for the compound are to be determined through further experimental studies.
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer progression. Molecular docking studies suggest that the urea structure can form hydrogen bonds with active sites in target proteins such as BRAF kinase. This interaction is crucial for inhibiting cell proliferation in cancer models.
Case Studies
Case Study 1: In Vitro Evaluation
In an experimental setup using MTT assays, various derivatives were tested for their antiproliferative activity against selected cancer cell lines. The results indicated that modifications in substituents on the pyridinyl ring significantly affected the potency of these compounds.
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted to understand how different substituents influence biological activity. It was observed that certain substitutions enhanced binding affinity and inhibitory potency against BRAF kinase.
Q & A
Q. What are the common synthetic routes for preparing 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea, and what are their key reaction conditions?
The compound can be synthesized via two primary methods:
- Method A : Reacting an amine (e.g., 4а-і) with an azide (e.g., 3а-d) in anhydrous toluene under reflux for 1 hour, followed by crystallization from an ethanol–acetic acid mixture .
- Method B : Coupling amines (e.g., 4a,e,f,h) with pyrazolooxazinones (e.g., 6а-d) in chloroform under reflux for 2 hours, followed by solvent removal and crystallization .
Key considerations include solvent choice (toluene/chloroform), reflux duration, and purification via recrystallization.
Q. Which spectroscopic techniques are typically employed to confirm the structure of this compound?
Standard characterization includes:
Q. What are the known biological activities of structurally related pyrroloimidazole derivatives?
Analogous compounds exhibit antibacterial and antifungal properties. For example, 3-aryl-pyrroloimidazolium chlorides show activity against Staphylococcus aureus and Candida albicans . These activities are attributed to the heterocyclic core and substituent effects on membrane permeability.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Solvent selection : Use anhydrous toluene to reduce side reactions like hydrolysis.
- Catalyst screening : Explore phase-transfer catalysts to enhance coupling efficiency .
- Purification : Employ column chromatography (e.g., silica gel) after recrystallization to isolate high-purity product .
- Analytical monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for pyrroloimidazole-urea hybrids?
- Dose-response studies : Re-evaluate activity across a broader concentration range to confirm potency thresholds.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., allyl vs. aryl groups) to isolate structure-activity relationships (SAR) .
- Mechanistic assays : Use target-specific assays (e.g., enzyme inhibition) to differentiate direct effects from off-target interactions .
Q. How can computational modeling aid in predicting the environmental fate of this compound?
- QSAR models : Predict biodegradation and toxicity using parameters like logP and topological polar surface area .
- Molecular docking : Simulate interactions with environmental receptors (e.g., soil enzymes) to assess persistence .
- Ecotoxicity profiling : Cross-reference with databases like Project INCHEMBIOL to identify analogs with known ecological impacts .
Q. What experimental design principles should guide pharmacological studies of this compound?
- In vitro models : Use cell lines with validated expression of target proteins (e.g., kinases) to assess specificity.
- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .
- Longitudinal studies : Monitor chronic toxicity in animal models over 6–12 months to evaluate cumulative effects .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Target hypothesis : Link the urea moiety to known pharmacophores for kinase inhibition or GPCR modulation .
- Pathway mapping : Use systems biology tools (e.g., KEGG pathways) to identify downstream effects of pyrroloimidazole interactions .
- Cross-disciplinary validation : Collaborate with environmental chemists to assess compound stability under physiological vs. ecological conditions .
Methodological Considerations
- Synthetic challenges : Optimize azide-amine coupling efficiency by adjusting stoichiometry (1:1.2 molar ratio) and reaction time .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity trends .
- Ethical compliance : Adhere to guidelines for handling bioactive compounds, including proper waste disposal and institutional review board approvals for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
